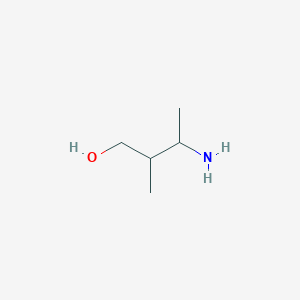

3-Amino-2-methylbutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

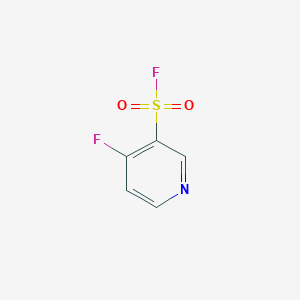

3-Amino-2-methylbutan-1-ol, also known as DL-Valinol, is a chemical compound with the linear formula (CH3)2CHCH(NH2)CH2OH . It has a molecular weight of 103.16 . It is used in the synthesis of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . It is also used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits .

Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylbutan-1-ol can be represented by the SMILES string CC©C(N)CO . The InChI representation is 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 .Physical And Chemical Properties Analysis

3-Amino-2-methylbutan-1-ol is a liquid at room temperature . It has a refractive index of n20/D 1.4543 (lit.) . The boiling point is 75-77 °C/8 mmHg (lit.) and it has a density of 0.936 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis of 1-Allyl-2-pyrroleimines

3-Amino-2-methylbutan-1-ol has been used in the synthesis of 1-allyl-2-pyrroleimines . Pyrroleimines are important intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.

Total Synthesis of Benanomicin-Pradimicin Antibiotics

This compound has also been used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . These antibiotics have potent antiviral and antitumor activities, making this an important application in medicinal chemistry.

Synthesis of Crown Ethers

3-Amino-2-methylbutan-1-ol was used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . Crown ethers are useful in a variety of chemical reactions, particularly as phase transfer catalysts.

Organic Building Blocks

This compound is considered an organic building block, which means it can be used in the synthesis of a wide variety of other organic compounds .

Preparation of Drug Candidates

3-Amino-2-methylbutan-1-ol can be used for the preparation of drug candidates containing hindered amine motifs . Hindered amines are important in medicinal chemistry due to their ability to form stable carbon-nitrogen bonds, which are key in many pharmaceutical compounds.

Synthesis of Hindered Amines

This compound provides a chemically differentiated building block for organic synthesis, specifically for the preparation of drug candidates containing hindered amine motifs . Hindered amines are important in medicinal chemistry due to their ability to form stable carbon-nitrogen bonds, which are key in many pharmaceutical compounds.

Safety and Hazards

3-Amino-2-methylbutan-1-ol is classified as a flammable liquid (Category 3), H226. It has acute toxicity upon inhalation (Category 4), H332, and specific target organ toxicity - single exposure (Category 3), H335, affecting the respiratory system . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-amino-2-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(3-7)5(2)6/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQQVFJSDCETDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylbutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B2974361.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)

![Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2974366.png)

![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)